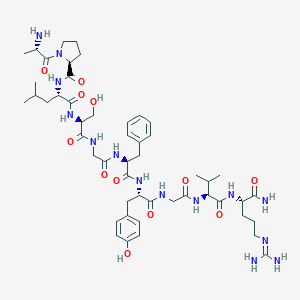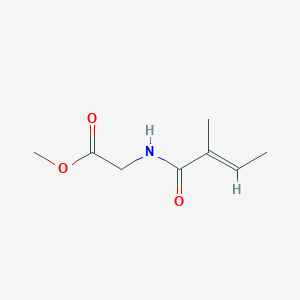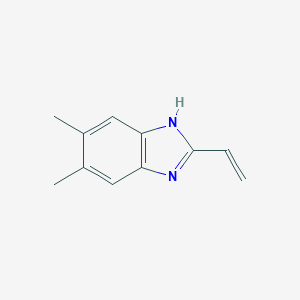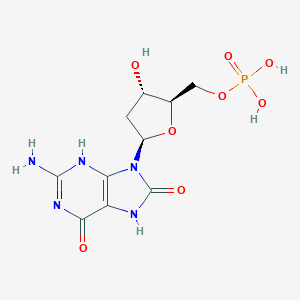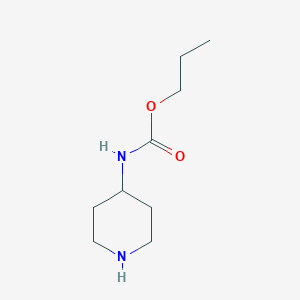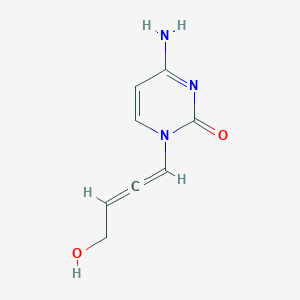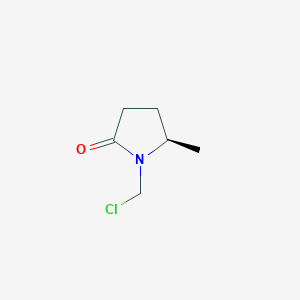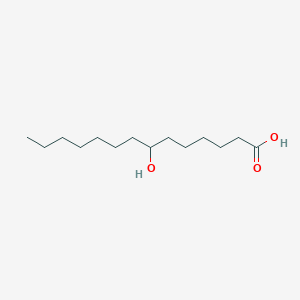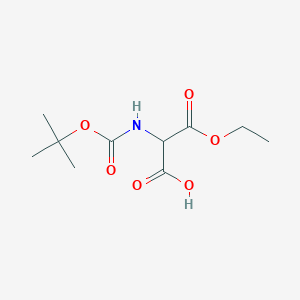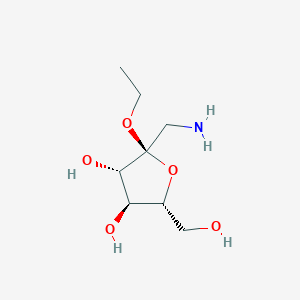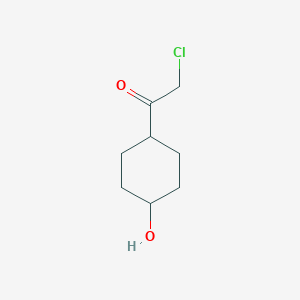
2-Chloro-1-(4-hydroxycyclohexyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(4-hydroxycyclohexyl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a ketone derivative of cyclohexanol and is also known as GABOB (gamma-amino-beta-hydroxybutyric acid). The molecule has a molecular weight of 205.67 g/mol and a boiling point of 282°C.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone involves the stimulation of GABA release in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By increasing the release of GABA, GABOB can reduce neuronal activity, which can have a calming effect on the brain. This mechanism of action makes GABOB a potential candidate for the treatment of anxiety, depression, and other neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that GABOB can have several biochemical and physiological effects on the body. GABOB can increase the levels of GABA in the brain, which can reduce neuronal activity and have a calming effect on the brain. GABOB can also increase the levels of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood and behavior. This makes GABOB a potential candidate for the treatment of anxiety, depression, and other mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-Chloro-1-(4-hydroxycyclohexyl)ethanone in lab experiments is its potential application in neuroscience research. GABOB can stimulate the release of GABA, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. This makes GABOB a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and depression. However, one of the limitations of using GABOB in lab experiments is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for research purposes.
Direcciones Futuras
There are several future directions for the research and application of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone. One potential direction is the development of GABOB-based drugs for the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another potential direction is the investigation of the potential side effects of GABOB, as well as its interactions with other drugs. Additionally, further research is needed to optimize the synthesis method of GABOB to improve its yield and make it more accessible for research purposes.
Conclusion:
2-Chloro-1-(4-hydroxycyclohexyl)ethanone is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. The compound can stimulate the release of GABA, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. This makes GABOB a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and depression. However, further research is needed to optimize the synthesis method of GABOB and investigate its potential side effects and interactions with other drugs.
Métodos De Síntesis
The synthesis of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone is a complex process that involves the reaction of cyclohexanone with hydroxylamine hydrochloride, followed by chlorination with thionyl chloride. The resulting product is then treated with sodium hydroxide to obtain the final product. The yield of this synthesis method is about 50%.
Aplicaciones Científicas De Investigación
2-Chloro-1-(4-hydroxycyclohexyl)ethanone has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of neuroscience. Studies have shown that GABOB can stimulate the release of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. This makes GABOB a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and depression.
Propiedades
Número CAS |
128882-64-4 |
|---|---|
Nombre del producto |
2-Chloro-1-(4-hydroxycyclohexyl)ethanone |
Fórmula molecular |
C8H13ClO2 |
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
2-chloro-1-(4-hydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H13ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h6-7,10H,1-5H2 |
Clave InChI |
WZCWZNJBKKXOHZ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)CCl)O |
SMILES canónico |
C1CC(CCC1C(=O)CCl)O |
Sinónimos |
Ethanone, 2-chloro-1-(4-hydroxycyclohexyl)-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)
